AB-FUBICA Exhibits ~8-fold Lower CB1 Potency than ADB-FUBICA: A Key Distinction for In Vitro Calibration
AB-FUBICA activates the human CB1 receptor with an EC50 of 21 nM, while its close structural analog ADB-FUBICA exhibits a significantly higher potency with an EC50 of 2.6 nM at the same receptor . This ~8-fold difference in functional potency is critical for researchers performing in vitro experiments, as it dictates the concentration range required to achieve equivalent receptor activation [1].
| Evidence Dimension | CB1 Receptor Functional Potency |
|---|---|
| Target Compound Data | EC50 = 21 nM |
| Comparator Or Baseline | ADB-FUBICA (EC50 = 2.6 nM) |
| Quantified Difference | ~8-fold lower potency |
| Conditions | In vitro functional assay measuring GIRK channel activation or fluorometric membrane potential assay (specific assay context per source). |
Why This Matters
This difference mandates the use of distinct calibration standards for quantification, as using an ADB-FUBICA reference for AB-FUBICA would result in an ~8-fold underestimation of its concentration in an unknown sample.
- [1] ADB-FUBICA data from: Banister SD, et al. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues. ACS Chem Neurosci. 2016;7(9):1241-54. View Source
